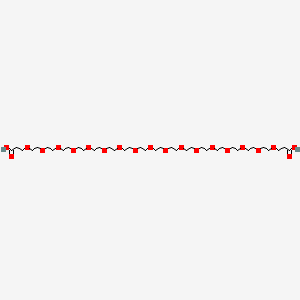

Bis-PEG17-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis-PEG17-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Synthesis Techniques and Applications :

- Bis-PEG compounds have been synthesized through adaptations of procedures like the Moedritzer–Irani and Kabachnik–Fields methods. These compounds, including variants of poly(ethylene glycol) (PEG), are prepared in fair-to-good yields and find applications in various chemical syntheses (Turrin, Hameau, & Caminade, 2012).

Colloidal Stability in Nanoparticles :

- Multidentate poly(ethylene glycol) ligands, similar to bis-PEG derivatives, have been designed to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This stability is crucial for applications in bio-related studies where resistance to degradation in challenging environments is needed (Stewart et al., 2010).

Photoinduction of Optical Anisotropy :

- Linear−dendritic diblock copolymers, comprising of poly(ethylene glycol) and dendritic aliphatic polyesters, have been synthesized for applications that require photoinduction of optical anisotropy. These materials utilize PEG and bis-functionalized components, highlighting their versatility in photonic applications (Barrio, Oriol, Alcalá, & Sánchez, 2009).

Drug Delivery Systems :

- In the context of drug delivery, the architecture of dendrimer and linear bis-PEG polymers has been compared for their effectiveness in delivering anticancer drugs like paclitaxel. These studies show the potential of bis-PEG derivatives in enhancing drug solubility and cytotoxicity in cancer treatment (Khandare et al., 2006).

Advanced Synthetic Supports :

- Bis-PEG-based resins have been developed to enable the synthesis of large peptide segments. These segments have been used in the total synthesis of complex peptides like SUMO-1, demonstrating the utility of bis-PEG compounds in advanced peptide synthesis (Boll et al., 2014).

Green Catalysis :

- Bis-PEG compounds, like sulfuric acid-modified PEG-6000, have been used as biodegradable, reusable solid acid catalysts for the synthesis of bis-Knoevenagel products. This showcases their role in promoting environmentally friendly and efficient synthetic methods (Siddiqui & Khan, 2013).

Extraction and Separation Processes :

- In the field of extraction and separation, the use of PEG derivatives, similar to bis-PEG, has been explored for improving the extraction-separation efficiency of metal ions like La(III), Eu(III), and Er(III). These studies contribute to the understanding of how PEG compounds can enhance industrial separation processes (Heidari et al., 2015).

Medical Applications and Research :

- Bis-PEG compounds have been investigated in medical applications, such as in colonoscopy preparation, illustrating their role in clinical settings and medical research. The efficacy, tolerability, and safety of these compounds in medical procedures are of significant interest (Kwon et al., 2016).

Properties

Molecular Formula |

C38H74O21 |

|---|---|

Molecular Weight |

866.99 |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C38H74O21/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) |

InChI Key |

JRARVYVOSXAWKQ-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bis-PEG17-acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)